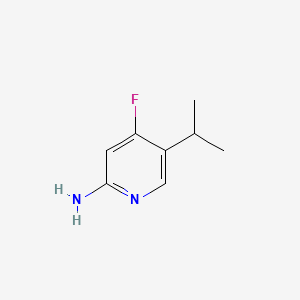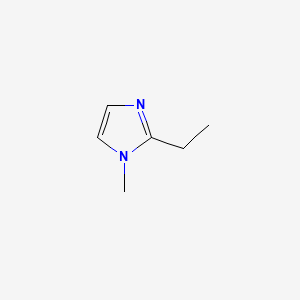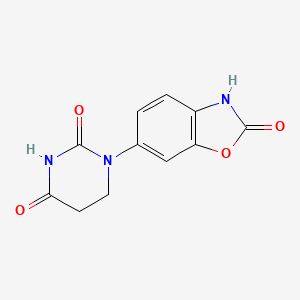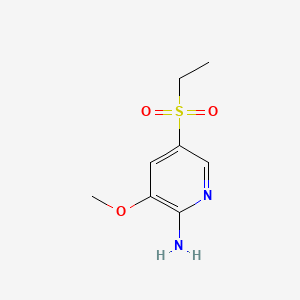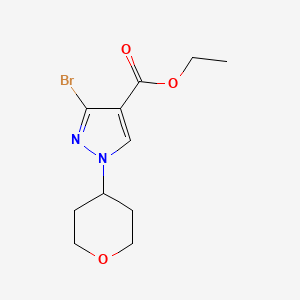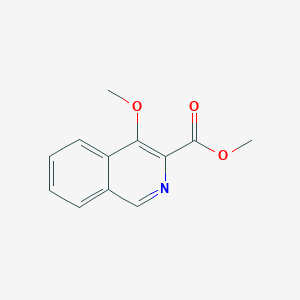
Methyl 4-methoxy-3-isoquinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-3-isoquinolinecarboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a methoxy group at the 4-position and a carboxylate ester group at the 3-position of the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-isoquinolinecarboxylate typically involves the esterification of 4-methoxy-3-isoquinolinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methoxy-3-isoquinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-hydroxy-3-isoquinolinecarboxylate
Reduction: 4-methoxy-3-isoquinolinecarbinol
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-3-isoquinolinecarboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-methoxy-3-isoquinolinecarboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The methoxy and carboxylate groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-isoquinolinecarboxylate
- 4-Methoxy-pyridine-2-carboxylic acid methyl ester
- Methyl 3-iodobenzoate
Uniqueness
Methyl 4-methoxy-3-isoquinolinecarboxylate is unique due to the presence of both a methoxy group and a carboxylate ester group on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
170621-97-3 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
methyl 4-methoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-11-9-6-4-3-5-8(9)7-13-10(11)12(14)16-2/h3-7H,1-2H3 |
Clave InChI |
WIAUHSNZEYWEEY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC2=CC=CC=C21)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


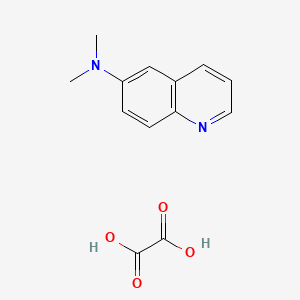

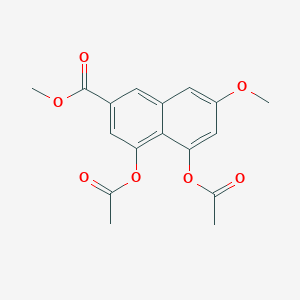
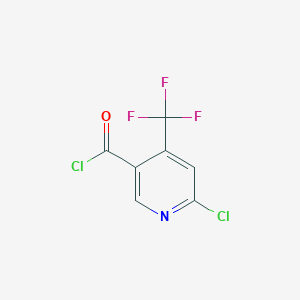
![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)
